![molecular formula C17H10Cl2N4O5 B11955861 (1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)
(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,4-DICHLORO-PH)-FURAN-2-YLMETHYLENE)-N’-(2,4-DINITRO-PHENYL)-HYDRAZINE is a synthetic organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond connected to a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,4-DICHLORO-PH)-FURAN-2-YLMETHYLENE)-N’-(2,4-DINITRO-PHENYL)-HYDRAZINE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to ensure high yield and quality of the final product.
化学反応の分析
Types of Reactions
N-(5-(2,4-DICHLORO-PH)-FURAN-2-YLMETHYLENE)-N’-(2,4-DINITRO-PHENYL)-HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a component in chemical processes.
作用機序
The mechanism by which N-(5-(2,4-DICHLORO-PH)-FURAN-2-YLMETHYLENE)-N’-(2,4-DINITRO-PHENYL)-HYDRAZINE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
N-(2,4-DICHLORO-PHENYL)-HYDRAZINE: A related compound with similar structural features.
N’-(2,4-DINITRO-PHENYL)-HYDRAZINE: Another related compound with nitro groups.
Uniqueness
N-(5-(2,4-DICHLORO-PH)-FURAN-2-YLMETHYLENE)-N’-(2,4-DINITRO-PHENYL)-HYDRAZINE is unique due to the presence of both dichloro and dinitro substituents, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to other hydrazones.
特性
分子式 |
C17H10Cl2N4O5 |
|---|---|
分子量 |
421.2 g/mol |
IUPAC名 |
N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H10Cl2N4O5/c18-10-1-4-13(14(19)7-10)17-6-3-12(28-17)9-20-21-15-5-2-11(22(24)25)8-16(15)23(26)27/h1-9,21H/b20-9+ |
InChIキー |
BSIICXHGXSNQIU-AWQFTUOYSA-N |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)


![5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11955809.png)
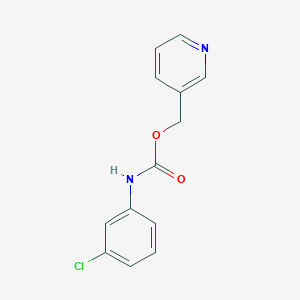
![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
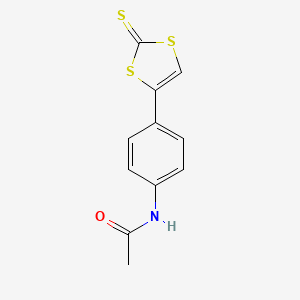
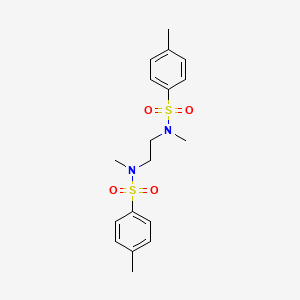
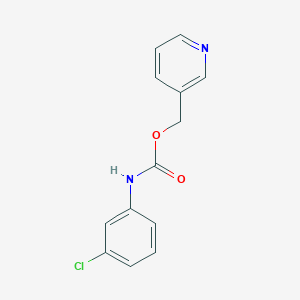
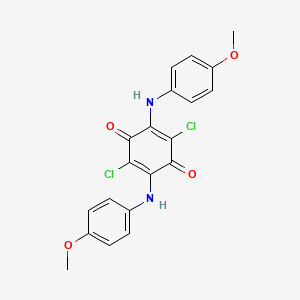

![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11955864.png)
